N-Hydroxy-2-acetamidofluorene

Vue d'ensemble

Description

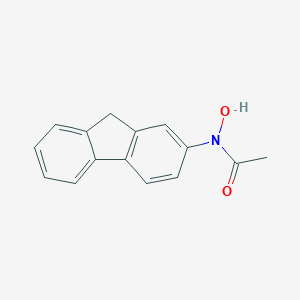

N-Hydroxy-2-acetamidofluorene is a chemical compound known for its role in various biochemical and pharmacological studies. It is a derivative of 2-acetamidofluorene, which is a well-known carcinogen. The compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the acetamido group, making it a significant intermediate in the metabolic activation of carcinogenic aromatic amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-acetamidofluorene can be synthesized through the hydroxylation of 2-acetamidofluorene. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-Hydroxy-2-acetamidofluorene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form N-acetoxy-2-acetamidofluorene.

Reduction: It can be reduced back to 2-acetamidofluorene using reducing agents like sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, organic peroxides, and catalysts such as iron or copper salts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: N-acetoxy-2-acetamidofluorene.

Reduction: 2-acetamidofluorene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- N-OH-AAF serves as an important intermediate in the synthesis of complex organic molecules. Its unique hydroxylation at the nitrogen atom enhances its reactivity compared to its parent compound, 2-acetamidofluorene. This property allows chemists to utilize N-OH-AAF in creating various derivatives that may possess distinct biological activities or chemical properties .

Reactions Involving N-OH-AAF

- The compound can undergo several chemical reactions:

- Oxidation : N-OH-AAF can be oxidized to form N-acetoxy-2-acetamidofluorene.

- Reduction : It can be reduced back to 2-acetamidofluorene using agents like sodium borohydride.

- Substitution : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions .

Biological Research

Metabolic Activation of Carcinogens

- N-OH-AAF is studied for its role in the metabolic activation of carcinogenic compounds. It is a proximate genotoxic metabolite of 2-acetamidofluorene, which is known for its carcinogenic properties. Research indicates that N-OH-AAF interacts with DNA, forming adducts that can lead to mutations and cancer .

Genotoxicity Studies

- In vitro studies have demonstrated that N-OH-AAF induces DNA damage more effectively than its parent compound. For instance, experiments using reconstructed human skin tissues have shown that exposure to N-OH-AAF results in significant DNA adduct formation, highlighting its potential as a model for studying skin carcinogenesis .

Medical Applications

Understanding Cancer Mechanisms

- Research involving N-OH-AAF contributes to understanding the mechanisms of chemical carcinogenesis. By elucidating how this compound interacts with cellular macromolecules and DNA, scientists aim to develop strategies for cancer prevention and therapy. Studies have shown that N-OH-AAF inhibits RNA synthesis in rat liver cells, indicating its potential impact on cellular processes critical for tumorigenesis .

Pharmacological Investigations

- The compound's interactions with various enzymes involved in drug metabolism make it a valuable tool in pharmacological studies. Understanding how N-OH-AAF is processed within biological systems can inform the development of safer therapeutic agents by identifying potential metabolic pathways that lead to toxicity .

Industrial Applications

Chemical Sensors and Detection Methods

- In industrial settings, N-OH-AAF is employed in developing chemical sensors and analytical methods designed to detect carcinogenic compounds. Its reactive nature allows it to form complexes with target analytes, facilitating the detection of hazardous substances in environmental samples .

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Applications |

|---|---|---|

| N-Hydroxy-2-acetamidofluorene | Hydroxylated derivative; genotoxic metabolite | Carcinogenesis research; synthesis |

| 2-Acetamidofluorene | Parent compound; known carcinogen | Study of metabolic activation |

| N-Acetoxy-2-acetamidofluorene | Oxidized derivative; enhanced reactivity | Intermediate in synthesis |

| 2-Naphthylamine | Similar aromatic amine; involved in similar pathways | Carcinogenic studies |

Mécanisme D'action

N-Hydroxy-2-acetamidofluorene exerts its effects through the formation of reactive intermediates that can interact with DNA and proteins. The hydroxy group facilitates the formation of N-acetoxy derivatives, which can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s interaction with cytochrome P450 enzymes is crucial in its metabolic activation and subsequent biological effects.

Comparaison Avec Des Composés Similaires

2-Acetamidofluorene: The parent compound, known for its carcinogenic properties.

N-Acetoxy-2-acetamidofluorene: An oxidized derivative with enhanced reactivity.

2-Naphthylamine: Another aromatic amine with similar metabolic pathways.

Uniqueness: N-Hydroxy-2-acetamidofluorene is unique due to its specific hydroxylation at the nitrogen atom, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other similar aromatic amines. This hydroxylation step is critical in the metabolic activation of the compound, making it a valuable intermediate in studying the mechanisms of chemical carcinogenesis.

Activité Biologique

N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is a significant metabolite derived from 2-acetamidofluorene, a known carcinogen. This compound has garnered attention due to its biological activity, particularly its role in genotoxicity and carcinogenesis. This article explores the biological activity of N-OH-AAF, including its mechanisms of action, experimental findings, and implications for health and disease.

N-OH-AAF undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind covalently to DNA and proteins, resulting in mutagenic effects. The primary pathways involve:

- Formation of DNA Adducts : N-OH-AAF can form adducts with DNA, which are critical in initiating carcinogenesis. Studies have shown that the compound can significantly increase DNA damage in various assays, particularly in reconstructed human skin models .

- Enzyme Interaction : N-OH-AAF acts as a substrate for N,O-acyltransferases, leading to the production of N-acetoxyarylamines that further react with DNA .

Biological Activity and Genotoxicity

The genotoxic potential of N-OH-AAF has been demonstrated through various studies:

- In Vitro Studies : Research indicates that N-OH-AAF causes dose-dependent increases in DNA damage when applied to human skin models. This was assessed using the comet assay, which detects DNA strand breaks .

- In Vivo Studies : Animal studies have shown that exposure to N-OH-AAF results in tumorigenesis, particularly in the liver and bladder. The compound's ability to induce tumors is enhanced by co-administration with hormones like testosterone .

- Comparative Analysis : When compared with its parent compound 2-acetamidofluorene (2-AAF), N-OH-AAF exhibits greater potency in inducing DNA damage and subsequent tumor formation .

Table 1: Summary of Key Findings on this compound

Implications for Health

The biological activity of N-OH-AAF raises concerns regarding its potential health impacts:

- Carcinogenic Risk : Given its role as a genotoxic agent, exposure to N-OH-AAF could pose significant cancer risks, particularly for individuals exposed through occupational or environmental routes.

- Regulatory Considerations : Understanding the mechanisms by which N-OH-AAF exerts its effects is crucial for regulatory agencies tasked with assessing chemical safety.

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKUIEGXJHVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020719 | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

53-95-2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Hydroxy-2-(acetylamino)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nohfaa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277 to 279 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.